molecular formula C16H12ClFN4O B14101589 4-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

4-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B14101589
M. Wt: 330.74 g/mol
InChI Key: UDAXGYNLAMCIRW-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors are often employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or other substituents.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and halogenating agents (e.g., N-bromosuccinimide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

4-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chlorophenyl)-N-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
  • 4-(3-chlorophenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
  • 4-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

4-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the specific combination of substituents on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12ClFN4O

Molecular Weight

330.74 g/mol

IUPAC Name

5-(3-chlorophenyl)-N-(4-fluoro-3-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H12ClFN4O/c1-9-7-12(5-6-13(9)18)19-16(23)15-14(20-22-21-15)10-3-2-4-11(17)8-10/h2-8H,1H3,(H,19,23)(H,20,21,22)

InChI Key

UDAXGYNLAMCIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NNN=C2C3=CC(=CC=C3)Cl)F

Origin of Product

United States

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